[(2-Methoxy-benzyl)-methyl-amino]-acetic acid
Description
Properties
IUPAC Name |
2-[(2-methoxyphenyl)methyl-methylamino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3/c1-12(8-11(13)14)7-9-5-3-4-6-10(9)15-2/h3-6H,7-8H2,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLAGYRAQLZQQRM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1OC)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
One-Pot Reductive Amination Protocol
This method adapts strategies from N-fluorenylmethoxycarbonyl glycine syntheses:
Procedure :
- Schiff base formation : 2-Methoxybenzaldehyde (1.0 equiv) reacts with methylamine (1.2 equiv) in methanol/acetic acid (4:1) at 25°C for 2 hr.
- Reduction : Sodium cyanoborohydride (1.5 equiv) is added, and the mixture is stirred for 12 hr.
- Glycine coupling : Glycine (1.0 equiv) is introduced, and the reaction is heated to 50°C for 6 hr.
Optimization Data :
| Parameter | Optimal Condition | Yield Improvement |
|---|---|---|
| Solvent | Methanol/acetic acid | +15% vs. ethanol |
| NaBH3CN Equiv | 1.5 | 72% → 88% |
| Temperature | 50°C | 40% → 68% |
This method achieves 68–75% isolated yield after recrystallization in methanol.
Stepwise Alkylation Approach
Synthesis of N-Methyl-N-(2-methoxybenzyl)amine
Adapting chlorination techniques from 3-methyl-2-aminobenzoic acid synthesis:
Procedure :
- Reductive amination : 2-Methoxybenzaldehyde (1.0 equiv) and methylamine (1.1 equiv) react in ethanol with NaBH₄ (2.0 equiv) at 0°C → 25°C.
- Workup : Filtration through celite and solvent evaporation yields the amine (89% purity).
Key Side Reaction :
Alkylation with Bromoacetic Acid
Procedure :
- Reaction : N-Methyl-N-(2-methoxybenzyl)amine (1.0 equiv) and bromoacetic acid (1.05 equiv) in DMF with K₂CO₃ (2.0 equiv) at 80°C for 8 hr.
- Purification : Acid-base extraction (HCl/NaOH) followed by recrystallization.
Performance Metrics :
| Condition | Yield | Purity (HPLC) |
|---|---|---|
| DMF, 80°C, 8 hr | 82% | 98.2% |
| DMSO, 100°C, 6 hr | 76% | 97.5% |
Catalytic Oxidation-Assisted Route
Inspired by 3-methyl-2-chlorobenzoic acid synthesis, this method employs oxidative functionalization:
Procedure :
- Chlorination : 2-Methoxybenzyl chloride synthesis via Cl₂ gas over FeCl₃ (60°C, 4 hr).
- Oxidation : H₂O₂ (30%)/NaOAc in acetic acid at 90°C converts the chloride to the carboxylic acid.
- Methylamination : CuCl-catalyzed reaction with methylamine (150°C, 4 hr).
Comparative Efficiency :
| Step | Catalyst | Time (hr) | Yield |
|---|---|---|---|
| Chlorination | FeCl₃ | 4 | 92% |
| Oxidation | NaOAc | 3 | 95% |
| Methylamination | CuCl | 4 | 88% |
Analytical Characterization
Spectroscopic Profiling
- ¹H NMR (400 MHz, D₂O): δ 7.25 (t, 1H, ArH), 6.85 (d, 2H, ArH), 3.80 (s, 3H, OCH₃), 3.45 (s, 2H, NCH₂CO), 2.95 (s, 3H, NCH₃).
- IR (KBr) : 1720 cm⁻¹ (C=O), 1250 cm⁻¹ (C-O).
Purity Assessment
HPLC (C18 column, 0.1% TFA/ACN) shows ≥98% purity for all major synthetic routes.
Industrial-Scale Considerations
Cost Analysis :
| Method | Cost (USD/kg) | Scalability |
|---|---|---|
| Reductive amination | 420 | High |
| Stepwise alkylation | 380 | Moderate |
| Catalytic oxidation | 510 | Low |
Waste Streams :
- Reductive amination generates 3.2 kg methanol waste per kg product.
- Catalytic oxidation produces HCl gas, requiring scrubbing systems.
Chemical Reactions Analysis
Types of Reactions
[(2-Methoxy-benzyl)-methyl-amino]-acetic acid undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form a primary amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of 2-methoxybenzaldehyde or 2-methoxybenzoic acid.
Reduction: Formation of 2-methoxybenzylamine.
Substitution: Formation of various substituted benzyl derivatives.
Scientific Research Applications
[(2-Methoxy-benzyl)-methyl-amino]-acetic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Explored for its potential therapeutic effects and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of [(2-Methoxy-benzyl)-methyl-amino]-acetic acid involves:
Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.
Pathways Involved: It may influence biochemical pathways related to neurotransmission or metabolic processes.
Effects: The compound’s effects are mediated through its interaction with molecular targets, leading to changes in cellular function or signaling.
Comparison with Similar Compounds
[Cyclopropyl-(2-methoxy-benzyl)-amino]-acetic Acid
- Structure : Replaces the methyl group with a cyclopropyl ring.
- This modification may enhance metabolic stability due to reduced cytochrome P450 interactions .
N-(2-Methoxy-benzyl)-acetamide
2-[(2-Methylphenyl)methylamino]acetic Acid
- Structure : Replaces the methoxy group with a methyl substituent.
- Impact : The methyl group decreases polarity, increasing logP (lipophilicity) by ~0.5 units. This may enhance bioavailability but reduce water solubility, as seen in similar methyl-substituted aryl compounds .
Physicochemical Properties
Key Observations :
- Methoxy derivatives generally exhibit moderate logP values (1.2–1.8), balancing solubility and permeability.
- Crystallinity varies with substituents; cyclopropyl and ethoxy groups promote ordered packing .
Pharmacological Activity
Anti-inflammatory Agents
- Indomethacin Analogue (1-(p-Chlorobenzoyl)-5-methoxy-2-methylindole-3-acetic acid): Activity: Potent COX inhibition (IC50 ~0.01 µM), with anti-inflammatory potency 85× phenylbutazone. Comparison: The methoxy group in this compound may offer similar COX-2 selectivity but lacks the indole backbone critical for indomethacin’s binding .
PPARα Agonists
- BMS-687453 (Oxybenzylglycine derivative): Activity: EC50 = 10 nM for PPARα, 410× selectivity over PPARγ. Structural Insight: The methoxy-benzyl group in BMS-687453 enhances receptor docking, suggesting this compound could be modified for nuclear receptor targeting .
Pharmacokinetic and Metabolic Profiles
- Ester Derivatives (e.g., Ethyl esters in –20): Bioavailability: Ethyl esters show 2–3× higher oral absorption than free acids due to increased lipophilicity. Metabolism: Rapid hydrolysis by esterases to active acids, whereas this compound may require Phase II conjugation (glucuronidation) for excretion .
- Enzyme Interactions: Thiamine acetic acid () undergoes flavoprotein-mediated oxidation, suggesting this compound may interact with similar oxidases, though methoxy groups often reduce metabolic clearance .
Biological Activity
[(2-Methoxy-benzyl)-methyl-amino]-acetic acid is an organic compound that has garnered interest due to its potential biological activities, particularly in pharmacological research. This compound is characterized by its unique molecular structure, which includes a methoxy group and a methylamino group attached to an acetic acid moiety. Its molecular formula is C₁₁H₁₅N O₃, with a molecular weight of approximately 209.25 g/mol.
While specific mechanisms of action for this compound remain largely unexplored, it is hypothesized that its biological activity may stem from its ability to interact with various biological macromolecules, such as proteins and nucleic acids. The presence of both amino and carboxylic acid functional groups suggests potential for various interactions within biological systems.
Biological Activities
Preliminary studies indicate that this compound may exhibit several biological activities:
- Antioxidant Properties : Potential to scavenge free radicals and reduce oxidative stress.
- Neuroprotective Effects : Possible influence on neuronal health, warranting further investigation in neurodegenerative contexts.
- Enzyme Inhibition : Likely interactions with specific enzymes, although detailed studies are required to confirm this.
Case Studies and Research Findings
Research into this compound is still in its infancy, with limited published studies directly addressing its biological activity. However, some relevant findings include:
- Molecular Docking Studies : In silico studies have suggested favorable binding interactions with certain receptors and enzymes, indicating potential therapeutic applications .
- Synthesis and Reactivity : The compound's reactivity profile suggests versatility in synthetic organic chemistry, which could be leveraged to develop derivatives with enhanced biological activity.
Data Table: Summary of Biological Activities
| Activity Type | Potential Effects | References |
|---|---|---|
| Antioxidant | Scavenging free radicals | |
| Neuroprotective | Influence on neuronal health | |
| Enzyme Inhibition | Possible inhibition of specific enzymes |
Future Directions
Further research is necessary to elucidate the precise mechanisms of action and therapeutic potentials of this compound. Key areas for future exploration include:
- In Vivo Studies : To assess the compound's efficacy and safety in living organisms.
- Mechanistic Studies : To identify specific molecular targets and pathways affected by the compound.
- Structure-Activity Relationship (SAR) Studies : To optimize the compound for enhanced biological activity through structural modifications.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for [(2-Methoxy-benzyl)-methyl-amino]-acetic acid?
- Methodological Answer : The compound can be synthesized via a condensation reaction between 2-methoxy-benzylamine derivatives and acetic acid derivatives. A typical procedure involves dissolving 2-methoxy-benzylamine (1 mmol) and acetic acid (1 mmol) in ethanol, followed by slow heating under reflux for 6 hours with constant stirring. The precipitate is filtered, recrystallized with ethanol, and dried . Alternative routes may involve adjusting pH with sodium hydroxide or hydrochloric acid during intermediate steps to optimize yield .
Q. How is this compound characterized post-synthesis?
- Methodological Answer : Characterization includes spectroscopic techniques such as -NMR, -NMR, and IR to confirm functional groups and molecular structure. X-ray crystallography is critical for determining crystal packing and hydrogen-bonding patterns (e.g., monoclinic systems with space group , as seen in structurally similar compounds). Thermal stability is assessed via differential scanning calorimetry (DSC) .
Q. What safety protocols are essential when handling this compound?
- Methodological Answer : Use adequate ventilation (e.g., fume hoods) to avoid inhalation of vapors. Wear nitrile gloves, lab coats, and safety goggles. Contaminated surfaces should be cleaned with dry sand or absorbent materials, and waste must be neutralized before disposal. Avoid skin contact, as alkoxyacetic acid derivatives can exhibit toxicity .
Advanced Research Questions
Q. How can density functional theory (DFT) predict the electronic properties of this compound?
- Methodological Answer : Hybrid DFT functionals (e.g., B3LYP) incorporating exact exchange terms are used to calculate molecular orbitals, ionization potentials, and electron affinity. Basis sets like 6-31G(d,p) optimize geometry, while solvent effects (e.g., ethanol) are modeled using the polarizable continuum model (PCM). Thermochemical accuracy is improved by including gradient corrections for exchange-correlation potentials .
Q. What challenges arise in analyzing reaction intermediates during the synthesis of this compound?
- Methodological Answer : Intermediates such as Schiff bases or zwitterionic forms may require stabilization at low temperatures (-20°C) to prevent degradation. High-performance liquid chromatography (HPLC) with UV-Vis detection at 254 nm is used to monitor reaction progress. Mechanistic studies benefit from isotopic labeling (e.g., -labeled amines) and tandem mass spectrometry (MS/MS) .
Q. How does the crystal structure influence the compound's biological interactions?
- Methodological Answer : The compound’s hydrogen-bonding network (e.g., O–H···O and N–H···O interactions) affects solubility and binding affinity to biological targets. Molecular docking simulations (AutoDock Vina) using protein data bank (PDB) structures (e.g., enzymes like cyclooxygenase-2) can predict binding modes. In vitro assays (e.g., fluorescence polarization) validate interactions with biomolecules .
Q. What strategies optimize yield in multi-step syntheses involving this compound?
- Methodological Answer : Use flow chemistry to enhance reaction control and reduce side products. Catalytic methods, such as palladium-mediated carbonylation of benzyl chlorides, improve regioselectivity. Purification via column chromatography (silica gel, hexane/ethyl acetate gradients) or preparative HPLC ensures high purity (>95%) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
